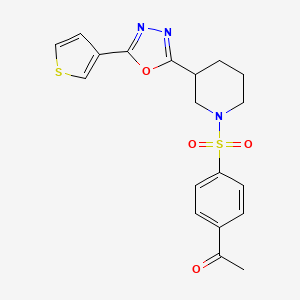
1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a compound that contains a thiophene ring, an oxadiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves multiple reaction steps:
Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Gewald reaction, a multi-component condensation reaction.
Synthesis of the 1,3,4-Oxadiazole Ring: : This can be done through a cyclization reaction involving hydrazides and carbonyl compounds under acidic conditions.
Attachment of the Piperidine Ring: : Piperidine can be introduced through a nucleophilic substitution reaction using an appropriate sulfonyl halide derivative.
Industrial Production Methods
In an industrial setting, optimization of reaction conditions and scaling up these synthesis routes would be crucial. Reactions would be carried out in larger reactors with careful control of temperature, pressure, and reaction times to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: : The thiophene ring can be susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at various positions, particularly at the oxadiazole ring.
Substitution: : The sulfonyl group is a good leaving group, allowing for nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Ammonia, primary amines for substitution reactions
Major Products
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Reduced oxadiazole derivatives
Substitution Products: : Varied products depending on the nucleophile used
Scientific Research Applications
Chemistry
Used as a starting material for synthesizing more complex molecules, particularly in designing molecules with specific properties for materials science.
Biology
Potential bioactive compound in medicinal chemistry due to its diverse functional groups.
Medicine
Investigated for pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Used in the development of specialty chemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it might target specific proteins or enzymes, inhibiting or activating their function.
Molecular Targets and Pathways
This compound could interact with various molecular targets, including enzymes, receptors, and DNA, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
1-(4-(3-(5-Phenylthiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Uniqueness
1-(4-((3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of thiophene, oxadiazole, and sulfonyl functional groups, which offer a distinctive set of properties and reactivity profiles.
There you have it—a deep dive into a fascinating compound! What's the next topic on your mind?
Properties
IUPAC Name |
1-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(23)14-4-6-17(7-5-14)28(24,25)22-9-2-3-15(11-22)18-20-21-19(26-18)16-8-10-27-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZUNFVWLOYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B2562623.png)
![1-[1-(oxolan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2562625.png)
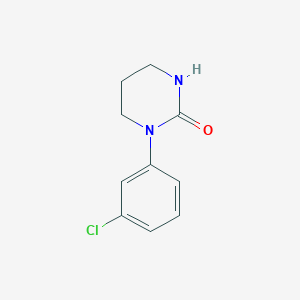
![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)
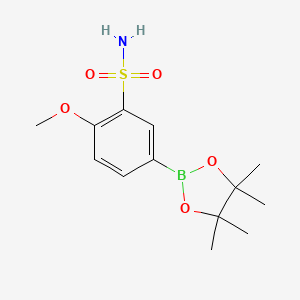
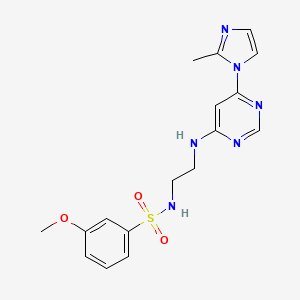
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562634.png)
![8-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562635.png)

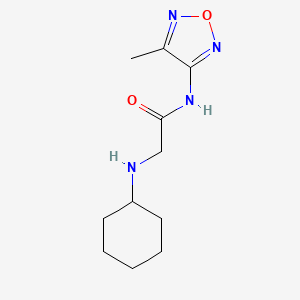
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)

![(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide](/img/structure/B2562645.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2562646.png)
